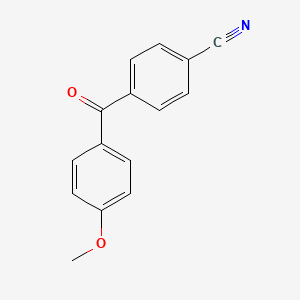

4-(4-Methoxybenzoyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxybenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZVSJCLGALFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446500 | |

| Record name | 4-(4-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27645-60-9 | |

| Record name | 4-(4-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Methoxybenzoyl)benzonitrile chemical structure and properties

An In-depth Technical Guide to 4-(4-Methoxybenzoyl)benzonitrile

Introduction

In the landscape of modern chemical synthesis and drug discovery, diaryl ketones, particularly benzophenone derivatives, represent a cornerstone of molecular architecture. Their rigid, yet conformationally adaptable, structure serves as a privileged scaffold in medicinal chemistry and a robust building block in materials science. Within this class, this compound emerges as a molecule of significant interest. It uniquely combines the electron-donating character of a para-methoxy group with the electron-withdrawing and synthetically versatile cyano group. This juxtaposition of electronic properties on two interconnected aromatic rings creates a molecule with intriguing potential for developing novel therapeutics, functional polymers, and photoactive materials.

This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, outline robust synthetic protocols, predict its spectroscopic signatures, and explore its potential applications, grounding all claims in established chemical principles and authoritative references.

Molecular Structure and Chemical Identity

The foundational step in understanding any chemical entity is to define its structure and associated identifiers. This compound, with the CAS Number 27645-60-9, is a diaryl ketone. The structure consists of a benzonitrile ring acylated at the 4-position with a 4-methoxybenzoyl group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 27645-60-9 | [1][2] |

| Molecular Formula | C₁₅H₁₁NO₂ | [1] |

| Molecular Weight | 237.26 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | (4-cyanophenyl)(4-methoxyphenyl)methanone | |

| Appearance | Yellow to white solid (Predicted) | [1] |

| Density | 1.21 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.601 (Predicted) | [1] |

| Storage Condition | Sealed in dry, Store in refrigerator (2 to 8 °C) | [1] |

Synthesis of this compound

The synthesis of diaryl ketones is a well-established field in organic chemistry. For this compound, the most direct and industrially scalable approach is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an activated aromatic ring (anisole) with an acyl halide (4-cyanobenzoyl chloride) in the presence of a Lewis acid catalyst.

Causality in Experimental Design:

-

Choice of Reactants: Anisole is chosen as the nucleophile because its methoxy group is a powerful ortho-, para-director and activating group, facilitating electrophilic aromatic substitution. 4-Cyanobenzoyl chloride serves as the electrophile precursor. The para-substitution is sterically favored over the ortho-position.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation. It coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is the active agent in the reaction.

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) is ideal as it dissolves the reactants but does not compete with the catalyst.

-

Temperature Control: The reaction is highly exothermic. Initial cooling is critical to control the reaction rate and prevent side reactions. Allowing the reaction to proceed to room temperature ensures completion.

-

Workup: The workup with ice-water is crucial to quench the reaction and hydrolyze the aluminum chloride catalyst, which forms a complex with the product ketone. An acidic wash helps to remove any remaining aluminum salts, and a basic wash removes any unreacted acidic species.

Detailed Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the suspension to 0 °C in an ice-water bath.

-

Reactant Addition: Dissolve 4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Nucleophile Addition: Dissolve anisole (1.1 eq) in anhydrous DCM (25 mL) and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Predicted Spectroscopic & Physicochemical Properties

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.9 ppm (d, 2H, Ar-H ortho to C=O on benzonitrile ring)δ ~7.7-7.8 ppm (d, 2H, Ar-H ortho to C=N on benzonitrile ring)δ ~7.0-7.1 ppm (d, 2H, Ar-H ortho to OMe on anisole ring)δ ~3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~194-196 ppm (C=O)δ ~164 ppm (C-OMe)δ ~135-140 ppm (quaternary C-C=O on benzonitrile ring)δ ~132-133 ppm (Ar-CH)δ ~129-130 ppm (quaternary C-C=O on anisole ring)δ ~118-119 ppm (C≡N)δ ~115-117 ppm (quaternary C-CN)δ ~114 ppm (Ar-CH)δ ~55-56 ppm (-OCH₃) |

| FT-IR (KBr, cm⁻¹) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch)~2950-2850 cm⁻¹ (Aliphatic C-H stretch of -OCH₃)~2230-2220 cm⁻¹ (C≡N stretch, strong & sharp)~1660-1640 cm⁻¹ (C=O stretch, strong)~1600, 1510, 1450 cm⁻¹ (Aromatic C=C stretches)~1260, 1030 cm⁻¹ (C-O stretch) |

| Mass Spec. (EI) | m/z 237 [M]⁺ (Molecular Ion)m/z 135 [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation, base peak)m/z 102 [C₆H₄CN]⁺ (4-cyanophenyl cation)m/z 77 [C₆H₅]⁺ (Phenyl cation) |

Applications in Research and Development

The true value of a molecule like this compound lies in its potential as a versatile intermediate for creating more complex, high-value compounds.

-

Medicinal Chemistry: The benzonitrile group is a key structural motif in modern pharmaceuticals. It can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. Notably, substituted benzonitriles are precursors to drugs like Finerenone, a non-steroidal antagonist used for chronic kidney disease associated with type 2 diabetes[3]. The benzophenone core is also prevalent in many biologically active molecules. Therefore, this compound is an excellent starting point for synthesizing libraries of novel compounds for screening against various biological targets, including kinases, GPCRs, and nuclear receptors.

-

Materials Science: The conjugated diaryl ketone structure imparts photoactive properties. Benzophenones are widely used as photoinitiators in polymerization processes. The nitrile group can be used as a reactive handle for polymerization or for modification of polymer surfaces. Furthermore, the polar nitrile group can enhance the dielectric properties of materials, making this molecule a candidate for incorporation into advanced polymers for electronic applications.[4]

-

Agrochemicals: Many pesticides and herbicides contain benzonitrile and anisole moieties. This compound serves as a scaffold for the synthesis of new agrochemicals with potentially improved efficacy and selectivity.[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a risk assessment must be based on the known hazards of its constituent functional groups and related molecules like 4-methoxybenzonitrile and other benzophenone derivatives.

-

Hazard Classification (Predicted):

-

Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Table 3: Recommended Safety and Handling Procedures

| Category | Recommendation | Source(s) |

| Engineering Controls | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | [6][7] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.Respiratory Protection: If dust is generated, use a NIOSH-approved N95 (or higher) particulate respirator. | [7][8] |

| First Aid Measures | If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.In Case of Skin Contact: Immediately wash off with plenty of soap and water.In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [7] |

| Handling & Storage | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a refrigerator for long-term stability. | [1][6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [6] |

Conclusion

This compound is a strategically designed molecule that offers significant opportunities for innovation in both life sciences and material sciences. Its synthesis is achievable through robust and scalable chemical reactions like the Friedel-Crafts acylation. While detailed experimental data on the compound itself is sparse, its chemical behavior, spectroscopic properties, and safety profile can be reliably inferred from well-understood chemical principles and data from analogous structures. For the research and drug development professional, this compound represents a valuable and versatile building block, poised for the creation of next-generation functional molecules.

References

-

ChemBK. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxy-phenylethynyl)-benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.

-

NIST. (n.d.). 4-Methoxybenzoylacetonitrile. Retrieved from [Link]

-

Alzchem Group. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methoxy-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Methoxybenzonitrile | CAS#:874-90-8. Retrieved from [Link]

- Google Patents. (n.d.). KR20080102395A - Glucopyranosyl-Substituted Benzonitrile Derivatives....

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

PubChem. (n.d.). 4-[(4-Methoxybenzyl)thio]benzonitrile. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 27645-60-9 | this compound. Retrieved from [Link]

- Google Patents. (n.d.). US8557782B2 - Glucopyranosyl-substituted benzonitrile derivatives....

-

PubChem. (n.d.). 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles....

-

PubChem. (n.d.). 4-(4-Methylphenoxy)benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides....

-

ATB. (n.d.). 4-Methoxybenzonitrile | C8H7NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-((4-Methoxyphenyl)amino)benzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-ethoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile.... Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 27645-60-9|this compound|BLD Pharm [bldpharm.com]

- 3. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Methoxybenzonitrile | Alzchem Group [alzchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. 4-Methoxybenzonitrile 99 874-90-8 [sigmaaldrich.com]

4-(4-Methoxybenzoyl)benzonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methoxybenzoyl)benzonitrile, a key aromatic ketone and nitrile-containing organic compound. This document delineates its core physicochemical properties, explores a probable synthetic route via Friedel-Crafts acylation with a detailed experimental protocol, and outlines its potential applications in research and development. Furthermore, this guide presents a thorough analytical profile, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and standard protocols for its characterization. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Core Compound Identification

This compound, also known by its synonym 4-Cyano-4'-methoxybenzophenone, is a bifunctional organic molecule featuring a benzonitrile moiety and a methoxy-substituted benzoyl group.[1][2] This unique structure makes it a valuable intermediate in various synthetic applications.

| Identifier | Value | Source(s) |

| CAS Number | 27645-60-9 | [3][4][5] |

| Molecular Formula | C₁₅H₁₁NO₂ | [3][4][5] |

| Molecular Weight | 237.26 g/mol | [3][4] |

| Appearance | Yellow to white solid | [3][4] |

| SMILES | N#CC1=CC=C(C(C2=CC=C(OC)C=C2)=O)C=C1 | [5] |

Storage: Store in a tightly sealed container in a dry, well-ventilated area. For long-term stability, refrigeration at 2°C to 8°C is recommended.[4][5]

Synthesis and Mechanism: A Probable Route via Friedel-Crafts Acylation

The synthesis of diaryl ketones such as this compound is commonly achieved through a Friedel-Crafts acylation reaction.[6] This electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. In this case, benzonitrile would be acylated by 4-methoxybenzoyl chloride.

The causality behind this choice of reaction is its high efficiency in forming carbon-carbon bonds between aromatic rings and carbonyl groups. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, making it a potent electrophile that can attack the electron-rich π system of the benzonitrile ring. The methoxy group on the acylating agent is an electron-donating group, which can influence the reactivity of the electrophile. The nitrile group on the benzonitrile ring is deactivating and ortho-, para-directing, however, the acylation is expected to occur at the para position due to steric hindrance at the ortho positions.

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol (Exemplary)

This protocol is based on general procedures for Friedel-Crafts acylation and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to a suitable anhydrous solvent such as dichloromethane or nitrobenzene.

-

Formation of Acylium Ion: Slowly add 4-methoxybenzoyl chloride (1.0 eq) to the stirred suspension at 0°C. The mixture should be stirred for 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Substrate: Dissolve benzonitrile (1.0 eq) in the reaction solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Potential Applications

While specific applications for this compound are not extensively documented in public literature, its structure suggests its utility as a versatile intermediate in several research areas:

-

Pharmaceutical Synthesis: The benzophenone core is a scaffold found in many biologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents.

-

Materials Science: The presence of both a polar nitrile group and a rigid aromatic structure suggests potential use in the development of liquid crystals, polymers, or other advanced materials.

-

Photochemistry: Benzophenone derivatives are known photosensitizers. This compound could be investigated for applications in photochemistry and photobiology.

Analytical Characterization

A self-validating system of analytical techniques is crucial for confirming the identity and purity of the synthesized compound.

Sources

- 1. 4-Cyano-4'-methoxybenzophenone | 27645-60-9 [sigmaaldrich.com]

- 2. cn.chemcd.com [cn.chemcd.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 5. 27645-60-9|this compound|BLD Pharm [bldpharm.com]

- 6. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxybenzoyl)benzonitrile from 4-Methoxybenzoyl Chloride

This guide provides a comprehensive overview of the synthesis of 4-(4-Methoxybenzoyl)benzonitrile, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route discussed is the Friedel-Crafts acylation of benzonitrile with 4-methoxybenzoyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a focus on scientific integrity.

Introduction and Strategic Importance

This compound, also known as 4-cyanophenyl(4-methoxyphenyl)methanone, is a diaryl ketone derivative. Its structure, featuring a benzonitrile moiety and a methoxy-substituted benzoyl group, makes it a versatile building block in organic synthesis. The cyano and methoxy functional groups offer multiple sites for further chemical modification, rendering it a key intermediate in the development of novel therapeutic agents and advanced materials.

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group, leading to the formation of aryl ketones.[3] The synthesis of this compound via this pathway is a robust and well-established procedure.

The Chemistry: A Mechanistic Perspective

The synthesis of this compound from 4-methoxybenzoyl chloride and benzonitrile is a prime example of a Friedel-Crafts acylation reaction.[1][4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which plays a crucial role in activating the acylating agent.[5][6]

Generation of the Acylium Ion

The reaction is initiated by the coordination of the Lewis acid catalyst (AlCl₃) to the chlorine atom of 4-methoxybenzoyl chloride. This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group.[7] The subsequent departure of the tetrachloroaluminate ion (AlCl₄⁻) generates a highly electrophilic and resonance-stabilized acylium ion.[7][8]

Electrophilic Aromatic Substitution

The electron-rich π-system of the benzonitrile ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[9][10] This step forms a new carbon-carbon bond and results in a positively charged intermediate known as an arenium ion or sigma complex, which is resonance-stabilized.[10]

Re-aromatization

Aromaticity is restored in the final step through the removal of a proton from the carbon atom bearing the newly added acyl group.[7][10] The tetrachloroaluminate ion (AlCl₄⁻) acts as a base, abstracting the proton and regenerating the Lewis acid catalyst (AlCl₃).[7][9] However, it's important to note that the ketone product can form a stable complex with the Lewis acid, often necessitating the use of stoichiometric amounts of the catalyst.[4][11]

Regioselectivity

The cyano group of benzonitrile is a deactivating, meta-directing group for electrophilic aromatic substitution. However, under the forcing conditions of a Friedel-Crafts acylation, substitution can occur. The primary product is typically the para-substituted isomer, this compound, due to steric hindrance at the ortho positions.

Diagram: Reaction Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Key Hazards |

| 4-Methoxybenzoyl chloride | 170.59 | ~1.26 | 100-07-2 | Corrosive, water-reactive[12][13] |

| Benzonitrile | 103.12 | 1.01 | 100-47-0 | Harmful if swallowed or inhaled[14][15][16][17] |

| Aluminum chloride (anhydrous) | 133.34 | 2.48 | 7446-70-0 | Corrosive, water-reactive |

| Dichloromethane (anhydrous) | 84.93 | 1.33 | 75-09-2 | Toxic, volatile |

| Hydrochloric acid (concentrated) | 36.46 | ~1.18 | 7647-01-0 | Corrosive |

| Sodium bicarbonate (saturated solution) | 84.01 | - | 144-55-8 | Irritant |

| Anhydrous magnesium sulfate | 120.37 | 2.66 | 7487-88-9 | - |

Reaction Setup

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Flush the entire apparatus with an inert gas, such as nitrogen or argon.

Diagram: Experimental Workflow

Caption: Experimental workflow for the synthesis.

Procedure

-

Reagent Preparation: In the dropping funnel, prepare a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. In the reaction flask, suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane.

-

Reaction Initiation: Cool the suspension of aluminum chloride to 0 °C using an ice bath. Slowly add the solution of 4-methoxybenzoyl chloride dropwise to the stirred suspension over 20-30 minutes.[3]

-

Addition of Benzonitrile: After the addition of 4-methoxybenzoyl chloride is complete, add benzonitrile (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Once the addition of benzonitrile is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3][9] This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of dichloromethane.[10]

-

Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.[3][10]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the methoxy group protons around δ 3.9 ppm.[18] |

| ¹³C NMR | A signal for the carbonyl carbon around δ 195 ppm. A signal for the nitrile carbon around δ 118 ppm. Signals for the aromatic carbons and the methoxy carbon.[18][19] |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration around 1650-1670 cm⁻¹. A characteristic absorption for the nitrile (C≡N) stretching vibration around 2220-2230 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the product (223.24 g/mol ). |

Safety and Handling Precautions

-

4-Methoxybenzoyl chloride is corrosive and reacts with water to produce hydrochloric acid.[13][20] It should be handled in a fume hood with appropriate PPE.[12]

-

Benzonitrile is harmful if ingested or inhaled and can be absorbed through the skin.[14][15][21] It is also a combustible liquid.[15]

-

Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and hydrogen chloride gas.[9][22] It must be handled in a dry environment.

-

Dichloromethane is a volatile and toxic solvent.[7] All operations involving dichloromethane should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[14][15][16][17][20][21][23]

Conclusion

The Friedel-Crafts acylation of benzonitrile with 4-methoxybenzoyl chloride provides an efficient and reliable route to this compound. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a high yield and purity of the desired product. The insights and detailed protocol provided in this guide are intended to support researchers in the successful synthesis and application of this important chemical intermediate.

References

- ECHEMI. (n.d.).

- Benchchem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.

- Wikipedia. (2024). Friedel–Crafts reaction.

- Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.

- University of Michigan. (n.d.).

- Thermo Fisher Scientific. (2025).

- NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.

- Vigon International. (2020).

- Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS.

- CDH Fine Chemical. (n.d.).

- ECHEMI. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride.

- Master Organic Chemistry. (2018). EAS Reactions (3)

- ACS Publications. (n.d.). Iron(III)

- TCI Chemicals. (2025).

- Benchchem. (2025).

- ResearchGate. (2019). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.

- YouTube. (2020).

- Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?

- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride.

- Benchchem. (2025).

- ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.

- YouTube. (2020).

- ChemicalBook. (n.d.). 4-[(4-methoxybenzylidene)amino]benzonitrile(13036-19-6) 13 c nmr.

- University of Wisconsin-Madison. (n.d.).

- Guidechem. (n.d.). How to Synthesize 4-Methoxybenzoyl Chloride? - FAQ.

- Organic Syntheses. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). WO2007140989A2 - Process for the manufacture of 2-butyl-3- (4-methoxybenzoyl) -5-nitrobenzofurane and use thereof in the production of of medicaments.

- ChemicalBook. (2025). 4-formyl-3-methoxybenzonitrile | 21962-45-8.

- Benchchem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using 2-(4-Phenylbenzoyl)benzoyl chloride.

- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

- PubChem. (2026). 4-Methoxybenzonitrile.

- Organic Syntheses. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.

- Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)ÂŁ4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine.

- CCDC. (n.d.). 4-Methoxybenzonitrile | C8H7NO | MD Topology | NMR | X-Ray.

- Benchchem. (2025).

- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

- Benchchem. (n.d.). Spectroscopic Profile of 4,4'-Methylenedibenzonitrile: A Technical Guide.

- ChemicalBook. (n.d.). (2-hydroxyphenyl)-(4-methoxyphenyl)methanone synthesis.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 9. websites.umich.edu [websites.umich.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. vigon.com [vigon.com]

- 16. lobachemie.com [lobachemie.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. rsc.org [rsc.org]

- 19. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

- 22. quora.com [quora.com]

- 23. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of 4-(4-Methoxybenzoyl)benzonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-Methoxybenzoyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation of this and related benzophenone derivatives.

Introduction

This compound (C₁₅H₁₁NO₂) is a substituted benzophenone derivative featuring a nitrile group on one phenyl ring and a methoxy group on the other. This unique electronic arrangement makes it a valuable building block in the synthesis of various organic molecules with potential applications in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and a thorough understanding of its spectroscopic signature is the cornerstone of this process. This guide will dissect the expected ¹H NMR, ¹³C NMR, IR, and Mass spectral data, providing both theoretical interpretation and practical considerations for data acquisition.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic fingerprints. The molecule possesses two aromatic rings with distinct substitution patterns, a carbonyl linker, a methoxy group, and a nitrile group. Each of these functional groups gives rise to specific signals in different spectroscopic techniques.

Caption: Key proton environments in this compound.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A 2-second delay is generally sufficient.

-

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~194 | C=O |

| ~164 | C-4' (C-OCH₃) |

| ~142 | C-1 |

| ~132.5 | C-3, C-5 |

| ~132 | C-2', C-6' |

| ~130 | C-1' |

| ~118 | -C≡N |

| ~116 | C-4 (C-CN) |

| ~114 | C-2, C-6 |

| ~55.5 | -OCH₃ |

Interpretation:

-

The carbonyl carbon (C=O) is expected to be the most downfield signal.

-

The carbon attached to the methoxy group (C-4') will also be significantly downfield.

-

The remaining aromatic carbons will appear in the typical range of 110-145 ppm. The quaternary carbons (C-1, C-1', C-4) will generally have lower intensities.

-

The nitrile carbon (-C≡N) will appear around 118 ppm.

-

The methoxy carbon (-OCH₃) will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The ATR method is generally quicker and requires minimal sample preparation.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2950-3000 | C-H stretch (methyl) |

| ~2230 | C≡N stretch |

| ~1650 | C=O stretch (conjugated ketone) |

| ~1600, 1580, 1500 | C=C stretch (aromatic) |

| ~1260 | C-O stretch (aryl ether) |

| ~840 | C-H bend (para-disubstituted) |

Interpretation:

-

The most characteristic peaks will be the sharp, strong absorption of the nitrile group (C≡N) around 2230 cm⁻¹ and the strong absorption of the conjugated carbonyl group (C=O) around 1650 cm⁻¹.

-

The presence of the aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1500 cm⁻¹ region.

-

The C-O stretch of the methoxy group provides another key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

-

Sample Introduction: The sample is typically introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): m/z = 237

-

Key Fragments:

-

m/z = 135 (C₇H₇O⁺, methoxybenzoyl cation)

-

m/z = 102 (C₇H₄N⁺, cyanophenyl radical cation)

-

m/z = 77 (C₆H₅⁺, phenyl cation)

-

Interpretation:

The molecular ion peak at m/z 237 confirms the molecular weight of the compound. The fragmentation pattern is dominated by cleavage at the carbonyl group. The most abundant fragment is often the methoxybenzoyl cation (m/z 135), which is stabilized by the electron-donating methoxy group. The cyanophenyl radical cation (m/z 102) is another expected fragment.

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its chemical structure. The combination of ¹H and ¹³C NMR elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into its fragmentation. This guide serves as a valuable resource for researchers working with this compound, enabling confident structural verification and facilitating its use in further synthetic applications.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

SpectraBase. John Wiley & Sons, Inc. [Link]

-

The Royal Society of Chemistry, Electronic Supplementary Information. [Link] (Note: Data for related compounds can often be found in the supplementary information of relevant articles).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Solubility of 4-(4-Methoxybenzoyl)benzonitrile in Common Laboratory Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs performance in a vast array of scientific applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Methoxybenzoyl)benzonitrile (CAS No. 27645-60-9). Due to a lack of extensive published quantitative data, this document establishes a robust theoretical framework for predicting solubility based on molecular structure and solvent properties. It synthesizes principles of intermolecular forces to provide researchers with a qualitative solubility profile in common laboratory solvents. Critically, this guide presents a detailed, self-validating experimental protocol for the accurate determination of thermodynamic solubility, empowering scientists to generate reliable, high-quality data.

Physicochemical Characterization of this compound

A thorough understanding of a molecule's structure is the foundation for predicting its behavior in solution. This compound is a multifunctional aromatic compound with a molecular structure that dictates a nuanced solubility profile.

Molecular Structure:

The molecule consists of a central benzoyl linker connecting two substituted phenyl rings. One ring is a benzonitrile moiety, and the other is an anisole (methoxybenzene) moiety.

-

Benzonitrile Group: Features a cyano (-C≡N) group, which is highly polar and can act as a hydrogen bond acceptor via the nitrogen's lone pair electrons.[1]

-

Ketone Group: The carbonyl (-C=O) bridge is a polar functional group and a strong hydrogen bond acceptor.

-

Methoxy Group: The ether linkage (-OCH₃) is weakly polar and can also function as a hydrogen bond acceptor.

-

Aromatic Rings: Two phenyl rings constitute a large, non-polar, and hydrophobic surface area.

This combination of polar functional groups and a significant non-polar backbone suggests that the compound is unlikely to be soluble at the extremes of the polarity scale (e.g., in water or hexane) but will exhibit favorable solubility in solvents with intermediate polarity.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 27645-60-9 | [2][3][4] |

| Molecular Formula | C₁₅H₁₁NO₂ | [2][4] |

| Molecular Weight | 237.26 g/mol | [2][3] |

| Physical State | Yellow to white solid | [2][3] |

| Density | ~1.21 g/cm³ | [2][3] |

| Melting Point | Not available in searched literature. | [2][3] |

| Boiling Point | Not available in searched literature. | [2][3] |

Theoretical Principles of Solubility

The dissolution of a solid in a liquid is governed by the thermodynamics of intermolecular forces. The principle of "like dissolves like" provides a useful heuristic, suggesting that a solute will dissolve best in a solvent that shares similar intermolecular force characteristics (dispersive, polar, and hydrogen bonding).[5] A more quantitative approach is provided by Hansen Solubility Parameters (HSP), which deconvolute the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[6]

For a solute to dissolve, its HSP values must be similar to those of the solvent.[5][7]

Application to this compound:

-

The two aromatic rings will contribute significantly to the dispersive (δD) component.

-

The highly polar nitrile and ketone groups will result in a strong polar (δP) component.

-

The ability of the nitrogen and oxygen atoms to accept hydrogen bonds will define its hydrogen bonding (δH) interactions, primarily as an acceptor.

Therefore, optimal solvents will likely possess a balanced combination of these three parameter types.

Predicted Qualitative Solubility Profile

Based on the structural analysis and theoretical principles, a qualitative solubility profile for this compound in common laboratory solvents is predicted below. This profile serves as a practical starting point for solvent selection in synthesis, purification, and analytical method development.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Insoluble to Very Low | The strong polar interactions required to solvate the ketone and nitrile groups cannot be overcome by the weak dispersion forces of these solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-π stacking interactions between the aromatic rings of the solvent and solute can occur. However, these solvents are poor at solvating the highly polar functional groups. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents possess strong dipole moments that can effectively solvate the polar ketone and nitrile moieties.[1] Their moderate dispersion character also accommodates the non-polar aromatic rings. This class of solvents likely represents the best balance of intermolecular forces for dissolution. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors to the solute's acceptor sites. However, their strong self-association via hydrogen bonding may slightly hinder their ability to solvate the large, non-polar regions of the molecule compared to polar aprotic solvents. |

| Highly Polar Protic | Water | Insoluble | The large, hydrophobic surface area of the two aromatic rings dominates, preventing dissolution despite the presence of hydrogen bond accepting groups. The energy required to disrupt the strong hydrogen-bonding network of water is not sufficiently compensated. |

Standardized Protocol for Experimental Solubility Determination

To move beyond prediction and obtain accurate, reproducible data, a rigorous experimental protocol is essential. The following section details a self-validating workflow based on the widely accepted shake-flask method for determining thermodynamic equilibrium solubility.[8][9]

Causality and Experimental Design

The objective of this protocol is to measure the concentration of this compound in a saturated solution, where the dissolved solute is in thermodynamic equilibrium with the excess solid phase.

-

Expertise & Experience: The choice of the shake-flask method is based on its status as the "gold standard" for equilibrium solubility.[8] Incubation for 24-48 hours is critical to ensure the system reaches a true equilibrium, avoiding the misleading results of kinetic solubility, which are often higher and less reproducible.[10] The use of a validated quantitative technique like UV-Vis spectroscopy or HPLC with a proper calibration curve ensures the accuracy and reliability of the final measurement.

-

Trustworthiness: This protocol is a self-validating system. The linearity of the multi-point calibration curve (R² > 0.995) validates the analytical method's accuracy over the desired concentration range. Analyzing samples at multiple time points (e.g., 24h and 48h) validates that equilibrium has been reached when concentrations no longer significantly change.[9]

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Materials:

-

This compound (solid, purity >98%)

-

High-purity solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Calibrated UV-Vis spectrophotometer or HPLC system

Protocol:

-

Preparation of Stock Solution (for Calibration Curve): a. Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This is the primary stock solution. b. Perform serial dilutions to prepare a set of at least five calibration standards of known concentration.

-

Generation of Calibration Curve: a. Analyze each calibration standard using the chosen analytical method (UV-Vis or HPLC). b. Plot the analytical response (e.g., absorbance) versus concentration. c. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). The R² value must be >0.995 for the method to be considered valid.

-

Preparation of Saturated Solution (in triplicate): a. Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment (e.g., add 5-10 mg of solid to 1 mL of solvent). b. Accurately add a known volume of the solvent to the vial. c. Securely cap the vial.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).[11] b. Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours. The time should be consistent across all experiments.[11][12]

-

Phase Separation: a. After equilibration, remove the vials and allow the solid to settle. b. To ensure complete removal of particulate matter, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes). c. Carefully withdraw a portion of the clear supernatant using a syringe fitted with a 0.22 µm chemical-resistant filter. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

Analysis and Calculation: a. Dilute the filtered supernatant with the solvent as necessary to bring its concentration within the linear range of the calibration curve. b. Analyze the diluted sample using the same analytical method used for the calibration curve. c. Use the equation from the calibration curve to calculate the concentration of the diluted sample. d. Multiply by the dilution factor to determine the final solubility of this compound in the solvent. Report the result in mg/mL and mol/L.

Conclusion

While published quantitative data on the solubility of this compound is limited, a detailed analysis of its molecular structure provides a strong predictive framework. The compound's blend of polar functional groups (ketone, nitrile) and a large non-polar aromatic backbone suggests maximal solubility in polar aprotic solvents like acetone, THF, and DCM, with moderate solubility in alcohols and low to negligible solubility in non-polar and highly polar protic solvents. This guide provides the theoretical foundation for informed solvent selection and, more importantly, a robust, self-validating experimental protocol for researchers to generate precise and reliable solubility data tailored to their specific laboratory conditions and research needs.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Hansen Solubility Parameters. (n.d.). Official HSP and HSPiP Website. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 27645-60-9 | this compound. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

PubChem. (n.d.). 4-(4-Methoxy-phenylethynyl)-benzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Hotel InterContinental Warszawa. (n.d.). 27645-60-9 | this compound. Available at: [Link]

-

World Health Organization (WHO). (2018). Annex 4: Guideline on submission of documentation for a multisource (generic) finished pharmaceutical product for the WHO Prequalification of Medicines Programme: quality part. Available at: [Link]

-

de Campos, V. E. B., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 855-863. Available at: [Link]

-

Allen, A. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 4. 27645-60-9|this compound|BLD Pharm [bldpharm.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. enamine.net [enamine.net]

- 11. scielo.br [scielo.br]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-(4-Methoxybenzoyl)benzonitrile in Biological Systems

Foreword: Deconstructing a Molecule of Interest

In the landscape of contemporary drug discovery, the predictive analysis of a molecule's biological activity based on its structural motifs is a cornerstone of preclinical research. The compound 4-(4-Methoxybenzoyl)benzonitrile presents a compelling case study in this regard. It is a member of the benzophenone family, a class of compounds recognized for their diverse pharmacological activities.[1][2] This guide offers a deep dive into the plausible mechanisms of action of this compound, drawing upon the established biological roles of its constituent chemical features: the benzophenone core, the benzonitrile moiety, and the methoxy group. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the systematic investigation of this and structurally related compounds.

Structural and Physicochemical Context

The this compound molecule is characterized by a diaryl ketone (benzophenone) scaffold where one phenyl ring is substituted with a nitrile group at the para position, and the other with a methoxy group, also at the para position. Each of these components contributes to the molecule's overall physicochemical properties and potential for biological interactions.

-

Benzophenone Core: This structural backbone is prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4]

-

Benzonitrile Moiety: The nitrile group is a key pharmacophore in modern medicinal chemistry. It is metabolically stable and can act as a hydrogen bond acceptor, making it a valuable component in the design of enzyme inhibitors and receptor antagonists.[5][6][7]

-

Methoxy Group: The presence of a methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can modulate ligand-target binding through hydrogen bonding and hydrophobic interactions, although it can also be a site for metabolic O-demethylation.[8][9][10]

Given these structural features, several compelling hypotheses for the mechanism of action of this compound can be formulated. The subsequent sections will explore these potential mechanisms in detail, supported by established research on analogous compounds and comprehensive experimental protocols for their validation.

Plausible Mechanism of Action I: Inhibition of Tubulin Polymerization

A primary and highly plausible mechanism of action for this compound, particularly in the context of oncology, is the inhibition of tubulin polymerization. This hypothesis is strongly supported by studies on structurally related compounds. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) have been identified as potent anticancer agents that exert their effects by disrupting microtubule dynamics.[11][12] The shared 4-methoxybenzoyl moiety suggests a potential commonality in their mechanism.

Disruption of microtubule assembly and disassembly is a clinically validated strategy in cancer therapy.[13] Compounds that interfere with this process can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[5]

Experimental Validation: In Vitro Tubulin Polymerization Inhibition Assay

The direct effect of this compound on tubulin polymerization can be quantitatively assessed using a fluorescence-based in vitro assay.[13][14][15]

Protocol:

-

Reagent Preparation:

-

Prepare a tubulin reaction mix with a final concentration of 2 mg/mL purified tubulin in General Tubulin Buffer.

-

Supplement the buffer with 1 mM GTP, 15% glycerol, and a fluorescent reporter that binds to polymerized microtubules.[13]

-

Prepare 10x stock solutions of the test compound (this compound), a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel).

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.

-

Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time to monitor the polymerization process.

-

Plot the fluorescence intensity data to generate polymerization curves.

-

Analyze these curves to determine key parameters such as the rate and extent of polymerization, and calculate the IC50 value for the test compound.

-

Diagram of Tubulin Polymerization Inhibition Workflow

Caption: Workflow for the in vitro tubulin polymerization assay.

Plausible Mechanism of Action II: Enzyme Inhibition

The benzophenone scaffold is a versatile framework for the development of various enzyme inhibitors.[2][3] Depending on the substitution patterns, benzophenone derivatives have been shown to inhibit a range of enzymes, including kinases, cyclooxygenases (COX), and α-glucosidase.[16][17]

Kinase Inhibition

Many benzonitrile derivatives have been developed as kinase inhibitors, which are crucial in cancer therapy due to the frequent dysregulation of kinases in cancer cells.[5] The benzonitrile group can interact with the kinase active site, contributing to the inhibitory activity.

Cyclooxygenase (COX) Inhibition

Benzophenone derivatives have demonstrated anti-inflammatory properties through the inhibition of COX enzymes (COX-1 and COX-2).[16] This suggests that this compound could potentially modulate inflammatory pathways.

α-Glucosidase Inhibition

Certain benzophenone O-glycosides have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[17] This points to a potential role for this compound in the management of metabolic disorders like diabetes.

Experimental Validation: General Enzyme Inhibition Assay

A generalized protocol for assessing the inhibitory activity of this compound against a specific enzyme (e.g., a kinase, COX, or α-glucosidase) is outlined below. This protocol can be adapted based on the specific enzyme and substrate.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme in an appropriate assay buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare serial dilutions of the test compound and a known inhibitor (positive control).

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound or control to the appropriate wells.

-

Add the enzyme solution to each well and incubate for a pre-determined time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Data Acquisition and Analysis:

-

Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

-

Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

-

Diagram of a General Enzyme Inhibition Assay Workflow

Caption: Generalized workflow for an enzyme inhibition assay.

Corroborative Biological Evaluation: In Vitro Cytotoxicity Assays

Regardless of the specific molecular mechanism, a crucial initial step in evaluating the potential of this compound as a therapeutic agent, particularly in oncology, is to assess its cytotoxic effects on cancer cells.[18][19][20]

Experimental Validation: Cell Viability and Cytotoxicity Assays

A standard approach involves treating various cancer cell lines with the compound and measuring cell viability and cytotoxicity.[21][22]

Protocol:

-

Cell Culture and Treatment:

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo™):

-

After the treatment period, add the viability reagent to each well.

-

Incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence to quantify the number of viable cells.

-

-

Cytotoxicity Assay (e.g., LDH release or CellTox™ Green):

-

Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, or use a fluorescent dye that selectively stains dead cells.[22]

-

-

Data Analysis:

-

Calculate the percentage of cell viability or cytotoxicity relative to untreated controls.

-

Determine the IC50 value of the compound for each cell line.

-

| Parameter | Description | Typical Units |

| IC50 | The concentration of an inhibitor where the response is reduced by half. | µM or nM |

| Cell Viability | The number of healthy cells in a sample. | % of control |

| Cytotoxicity | The quality of being toxic to cells. | % of control |

Concluding Remarks and Future Directions

The structural components of this compound strongly suggest its potential for significant biological activity. The evidence-based hypotheses presented in this guide, focusing on the inhibition of tubulin polymerization and various enzymes, provide a solid foundation for a comprehensive investigation into its mechanism of action. The detailed experimental protocols offer a clear roadmap for researchers to validate these hypotheses and elucidate the therapeutic potential of this intriguing molecule. Further studies could also explore its effects on other signaling pathways and its potential as a lead compound for the development of novel therapeutics.

References

-

Pharmatest Services. Cancer cell assays in vitro. [Link]

-

Bio-protocol. Tubulin Polymerization Assay. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PubMed Central (PMC). [Link]

-

The role of the methoxy group in approved drugs. (n.d.). ResearchGate. [Link]

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

-

Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (n.d.). PubMed Central (PMC). [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). PubMed Central (PMC). [Link]

-

Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. (2023, October 2). arXiv.org. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). Royal Society of Chemistry. [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). MedChemComm (RSC Publishing). [Link]

-

Examples of benzophenone derivatives in the market and their uses. (n.d.). ResearchGate. [Link]

-

[3H]Benzophenone photolabeling identifies state-dependent changes in nicotinic acetylcholine receptor structure. (2007, September 11). PubMed. [Link]

-

Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (n.d.). SciELO. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PubMed Central (PMC). [Link]

-

Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023, August 4). RSC Publishing. [Link]

-

Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. (n.d.). PubMed. [Link]

-

BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. [Link]

-

The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and Evaluation of Benzophenone O-glycosides as α-glucosidase Inhibitors. (n.d.). PubMed. [Link]

-

Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. (n.d.). PubMed Central (PMC). [Link]

-

The role of the methoxy group in approved drugs. (2024, July 5). PubMed. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). Royal Society of Chemistry. [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). National Institutes of Health (NIH). [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). Semantic Scholar. [Link]

-

Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. (n.d.). PubMed. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate. [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PubMed Central (PMC). [Link]

-

Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health (NIH). [Link]

-

Mapping Ligand–receptor Interfaces: Approaching the Resolution Limit of Benzophenone-based Photoaffinity Scanning. (2008, February 29). PubMed Central (PMC). [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

The chemical structure of some biologically important benzonitrile derivatives. (n.d.). [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central (PMC). [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). PubMed Central (PMC). [Link]

-

Receptor Binding Assays. (n.d.). Multiwell Plates. [Link]

-

Mapping Ligand–receptor Interfaces: Approaching the Resolution Limit of Benzophenone‐based Photoaffinity Scanning. (n.d.). Semantic Scholar. [Link]

-

Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. (2017, August 7). PubMed Central (PMC). [Link]

-

Known experimental techniques to identify drug targets. (n.d.). ResearchGate. [Link]

-

Webinar: Label-free Target Identification to Unleash Drug Discovery. (2021, October 7). YouTube. [Link]

-

Drug–Target Interaction Prediction Based on an Interactive Inference Network. (n.d.). MDPI. [Link]

-

Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (n.d.). MDPI. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (n.d.). ACS Publications. [Link]

-

Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2025, August 6). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. maxanim.com [maxanim.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmatest.com [pharmatest.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 21. researchgate.net [researchgate.net]

- 22. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-(4-Methoxybenzoyl)benzonitrile: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 4-(4-Methoxybenzoyl)benzonitrile, a versatile benzophenone derivative. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this important chemical entity. We will delve into its historical context, explore the fundamental chemistry of its synthesis, provide a detailed experimental protocol, and discuss its significance in contemporary research.

Introduction: A Molecule at the Crossroads of Chemistry and Biology

This compound, also known as 4-cyano-4'-methoxybenzophenone, is an aromatic ketone that incorporates both a methoxy-substituted phenyl ring and a nitrile-substituted phenyl ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. While the definitive "discovery" of this specific molecule is not well-documented in a singular, seminal publication, its existence is a logical consequence of the development of one of the most powerful reactions in organic chemistry: the Friedel-Crafts acylation.

The history of this compound is therefore intrinsically linked to the broader history of organic synthesis. The ability to connect two aromatic rings through a carbonyl bridge, a process pioneered by Charles Friedel and James Crafts in 1877, opened up a new world of possibilities for creating complex molecular architectures. The precursors to our target molecule, anisole and 4-cyanobenzoyl chloride, became readily available as the field of organic chemistry matured. Thus, the synthesis of this compound represents a classic application of a foundational chemical transformation.

In recent years, the interest in this molecule has been driven by the discovery of potent biological activity in its derivatives. In particular, molecules containing the 4-methoxybenzoyl moiety have shown promise as anticancer agents.[1] This has positioned this compound as a key building block in the development of new therapeutic agents.

Physicochemical Properties and Spectroscopic Data

Understanding the physical and chemical properties of a molecule is crucial for its application in research and development. This compound is typically an off-white solid at room temperature. A summary of its key properties is presented in the table below.

| Property | Value |

| CAS Number | 27645-60-9 |

| Molecular Formula | C15H11NO2 |

| Molecular Weight | 237.26 g/mol |

| Physical Form | Off-white solid |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the methoxy-substituted ring will be influenced by the electron-donating methoxy group, while the protons on the nitrile-substituted ring will be affected by the electron-withdrawing nitrile group. A singlet corresponding to the three protons of the methoxy group will also be present.

-